molecular formula C19H17F3N2O2S B2466467 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034351-76-1

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2466467
CAS RN: 2034351-76-1
M. Wt: 394.41
InChI Key: LNIIWLRANWZYFW-UHFFFAOYSA-N
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Description

This compound is a urea derivative with a benzo[b]thiophene and a trifluoromethylphenyl group. Urea derivatives are often used in medicinal chemistry due to their bioactivity . Benzo[b]thiophene is a heterocyclic compound and is found in many important pharmaceuticals . The trifluoromethyl group is a common substituent in medicinal chemistry, known to increase metabolic stability and enhance lipophilicity .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized using techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The urea group could participate in acid-base reactions, while the benzo[b]thiophene could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on its structure. For instance, the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility and permeability .

Scientific Research Applications

Synthesis Methodologies

Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as Acetylcholinesterase Inhibitors : A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to test compounds with greater conformational flexibility for antiacetylcholinesterase activity. The research aimed to optimize the spacer length linking two pharmacophoric moieties and showed that a new flexible spacer is compatible with high inhibitory activities (Vidaluc et al., 1995).

Hindered Ureas as Masked Isocyanates for Facile Carbamoylation : Demonstrated the unique ability of hindered trisubstituted ureas to undergo rapid and high-yielding acyl substitution with simple nucleophiles (amines, alcohols, thiols) under neutral conditions. This finding is significant for synthetic chemists in the preparation of amine derivatives, highlighting the versatility of ureas in chemical synthesis (Hutchby et al., 2009).

Biological Activity

Anti-Angiogenic Activity of Benzimidazole-Ureas : A novel series of benzimidazole-ureas was identified as inhibitors of VEGFR-2 and TIE-2 kinase receptors, both of which are implicated in angiogenesis. The research provided insights into the structure-activity relationship, elucidating a critical role for the N1 nitrogen of the benzimidazole and urea moieties, and demonstrated the potential of benzimidazole-ureas in anti-angiogenic therapy (Hasegawa et al., 2007).

Synthesis and Anticancer Activity of Hydroxyl-Containing Benzo[b]Thiophene Analogs : Investigated the antiproliferative activity of hydroxyl-containing benzo[b]thiophene analogs against laryngeal cancer cells, highlighting the potential anticancer activity of compounds with hydroxyl groups in specific positions on the benzo[b]thiophene scaffold. This research underscores the relevance of structural modification in enhancing biological activity (Haridevamuthu et al., 2023).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. As a urea derivative, it might inhibit enzymes by mimicking their natural substrates .

Future Directions

Future research could involve further synthesis optimization, in-depth study of its mechanism of action, and evaluation of its pharmacokinetic and pharmacodynamic properties. If it shows promising bioactivity, it could be developed into a drug candidate .

properties

IUPAC Name

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2S/c1-18(26,16-10-12-6-2-5-9-15(12)27-16)11-23-17(25)24-14-8-4-3-7-13(14)19(20,21)22/h2-10,26H,11H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIIWLRANWZYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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